Alloimperatorin

Description

This compound has been reported in Angelica dahurica var. formosana, Campylotropis hirtella, and other organisms with data available.

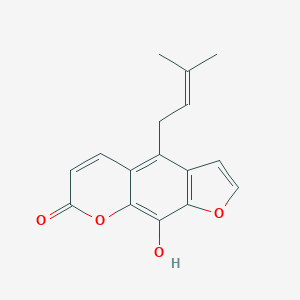

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-hydroxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9(2)3-4-10-11-5-6-13(17)20-16(11)14(18)15-12(10)7-8-19-15/h3,5-8,18H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXVVZMYSLWJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214400 | |

| Record name | Prangenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-05-7 | |

| Record name | Alloimperatorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prangenidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloimperatorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prangenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOIMPERATORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3043NX3603 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alloimperatorin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloimperatorin, a naturally occurring furanocoumarin, has demonstrated significant anti-cancer properties across a range of malignancies. This technical guide provides an in-depth exploration of its core mechanisms of action within cancer cells. This compound exerts its cytotoxic and anti-proliferative effects through a multi-pronged approach, including the induction of various forms of programmed cell death—apoptosis, ferroptosis, and oxeiptosis—as well as autophagy and cell cycle arrest. Its activity is intrinsically linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, including the Keap1/PGAM5/AIFM1 and PI3K/Akt/mTOR pathways. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds. This compound, isolated from the roots of Angelica dahurica, has emerged as a promising candidate with potent anti-tumor activities. Understanding the intricate molecular mechanisms by which this compound combats cancer is pivotal for its potential translation into clinical applications. This guide synthesizes the current scientific knowledge on its mode of action, focusing on the cellular and molecular events it triggers in cancer cells.

Cytotoxicity and Anti-proliferative Activity

This compound exhibits significant dose- and time-dependent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized below.

Data Presentation: IC50 Values of this compound and Related Furanocoumarins

| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Time (hours) | Reference |

| This compound | HeLa | Cervical Cancer | 116.9 | 48 | [1] |

| This compound | SiHa | Cervical Cancer | 324.5 | 48 | [1] |

| This compound | MS-751 | Cervical Cancer | 148.0 | 48 | [1] |

| Imperatorin | HT-29 | Colon Cancer | 78 | Not Specified |

Core Mechanisms of Action

This compound's anti-cancer effects are not mediated by a single mechanism but rather a cascade of interconnected cellular events.

Induction of Programmed Cell Death

This compound is a potent inducer of multiple forms of programmed cell death, thereby eliminating cancer cells.

This compound triggers the classical apoptotic pathway in cancer cells. This is characterized by:

-

Activation of Caspases: It significantly increases the activities of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[2]

-

Mitochondrial Dysfunction: A notable decrease in mitochondrial membrane potential is observed, a key event in the intrinsic apoptotic pathway.[1] This leads to mitochondrial shrinkage and the release of pro-apoptotic factors.[2]

-

Regulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1]

In breast cancer cells, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death. This is evidenced by:

-

Iron Accumulation: A significant accumulation of intracellular Fe2+.[2]

-

Lipid Peroxidation: Increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[2]

-

GPX4 and SLC7A11 Downregulation: A marked reduction in the mRNA and protein expression of glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11), key regulators of ferroptosis.[2]

This compound also promotes oxeiptosis, a recently identified form of ROS-induced, caspase-independent cell death. This is mediated through the Keap1/PGAM5/AIFM1 pathway.[2]

Induction of Autophagy

In cervical cancer cells, this compound induces autophagy, a cellular self-digestion process. This is mediated by the generation of ROS.[3] The process is characterized by the formation of autophagosomes and can be reversed by the ROS scavenger N-acetylcysteine (NAC).[3]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest. In HeLa cells, it causes an arrest in the G1/S phase of the cell cycle.[1] For the related compound Imperatorin, a G1 phase arrest has been observed in human colon cancer cells.[4]

Inhibition of Metastasis

While direct evidence for this compound is still emerging, the related furanocoumarin, Isoimperatorin, has been shown to inhibit epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This is achieved by modulating the NF-κB signaling pathway and CXCR4 expression. The inhibition of migration and invasion by this compound has been observed in breast cancer cells.[2]

Signaling Pathways Modulated by this compound

The diverse cellular effects of this compound are orchestrated through its influence on critical signaling pathways.

Reactive Oxygen Species (ROS) Generation

A central mechanism underpinning this compound's action is the induction of ROS.[2][3] Elevated ROS levels can trigger various downstream events, including apoptosis, ferroptosis, oxeiptosis, and autophagy.[2][3] In cervical cancer cells, this compound-induced autophagy is dependent on ROS production.[3]

Keap1/PGAM5/AIFM1 Pathway

In breast cancer, this compound significantly promotes the expression of Kelch-like ECH-associated protein 1 (Keap1).[2] This leads to the dephosphorylation of apoptosis-inducing factor mitochondria-associated 1 (AIFM1) by PGAM5, ultimately promoting oxeiptosis.[2]

Caption: this compound-induced Oxeiptosis via the Keap1/PGAM5/AIFM1 pathway.

PI3K/Akt/mTOR Pathway

Studies have indicated that ROS can regulate the PI3K/Akt/mTOR signaling pathway to manage tumor cell autophagy.[3] In the context of this compound-induced autophagy in cervical cancer cells, it is suggested that the generated ROS modulates this critical survival and proliferation pathway.[3] The related compound Imperatorin has been shown to downregulate the mTOR/p70S6K/4E-BP1 pathway.[4]

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound-induced ROS.

MAPK Pathway

The related compound Imperatorin has been demonstrated to suppress the phosphorylation of key components of the MAPK pathway, including ERK1/2, SAPK/JNK, and p38, in human colon cancer cells.[4] This suggests that this compound may also exert its anti-cancer effects through modulation of this pathway, which is crucial for cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Workflow Diagram:

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 150, 200 µM) and a vehicle control (DMSO).

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Workflow Diagram:

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Protocol:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples immediately using a flow cytometer.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in the mechanism of action of this compound.

Protocol:

-

After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, p-mTOR, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a compelling case as a multi-target anti-cancer agent. Its ability to induce various forms of programmed cell death, trigger autophagy, and arrest the cell cycle, all orchestrated through the modulation of key signaling pathways and the induction of ROS, highlights its therapeutic potential. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development of this compound as a novel cancer therapeutic. Future studies should focus on elucidating its effects on other signaling pathways, confirming its anti-metastatic properties, and evaluating its efficacy and safety in more complex in vivo models.

References

- 1. Studies on the Mechanism of this compound on the Proliferation and Apoptosis of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound activates apoptosis, ferroptosis, and oxeiptosis to inhibit the growth and invasion of breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro studies of this compound induced autophagy in cervical cancer cells via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imperatorin suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Alloimperatorin: A Technical Guide to Its Source, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloimperatorin, a furanocoumarin found in the roots of Angelica dahurica, has garnered significant interest for its potential therapeutic properties, particularly its anticancer activities. This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed methodologies for its extraction and purification, and an exploration of its known biological signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Angelica dahurica (Bai Zhi), a perennial plant belonging to the Apiaceae family, has a long history of use in traditional Chinese medicine for treating various ailments, including headaches, inflammation, and skin diseases. The roots of A. dahurica are a rich source of bioactive compounds, most notably furanocoumarins. Among these, this compound has emerged as a compound of interest due to its demonstrated cytotoxic effects against various cancer cell lines. Understanding the efficient extraction and purification of this compound is a critical step in advancing its research and potential clinical applications. This guide outlines the current knowledge on the extraction of this compound from its natural source and delves into the molecular pathways it influences.

Physicochemical Properties of this compound

This compound (also known as Prangenidin) is a coumarin compound with the chemical formula C16H14O4 and a molecular weight of 270.28 g/mol .[1] Its solubility properties are crucial for designing effective extraction and purification strategies.

| Property | Value | Source |

| Molecular Formula | C16H14O4 | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| CAS Number | 642-05-7 | [1] |

| Water Solubility (Predicted) | 0.064 g/L | |

| logP (Predicted) | 3.83 | |

| pKa (Strongest Acidic) | 8.17 | |

| Solubility | Soluble in DMSO | [1] |

Extraction of Furanocoumarins from Angelica dahurica

Several methods have been developed for the extraction of furanocoumarins, including this compound, from the roots of Angelica dahurica. The choice of method depends on factors such as desired yield, purity, and environmental considerations.

Conventional Solvent Extraction

Reflux extraction with organic solvents is a common method for obtaining a crude extract rich in furanocoumarins.

Experimental Protocol: Methanol Reflux Extraction [2]

-

Preparation of Plant Material: Dried roots of Angelica dahurica are pulverized into a fine powder.

-

Extraction: 3.0 kg of the powdered root is decocted with 3 L of methanol. This process is repeated three times, with each extraction lasting 120 minutes.

-

Filtration and Concentration: The resulting extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at 70°C.

-

Lyophilization: The concentrated extract is lyophilized to yield a crude extract powder.

Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient technique that utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.

Experimental Protocol: Ultrasound-Assisted Extraction with Ethanol

-

Sample Preparation: The dried roots of Angelica dahurica are ground and sieved.

-

Extraction Parameters:

-

Solvent: 80% Ethanol

-

Solvent-to-Solid Ratio: 12:1 (mL/g)

-

Ultrasonication Time: 20 minutes

-

Extraction Temperature: 30°C

-

Ultrasound Power: 240 W

-

-

Procedure: The powdered root is mixed with the ethanol solution and subjected to ultrasonication under the specified conditions.

-

Post-Extraction: The extract is filtered, and the solvent is evaporated to obtain the crude extract.

Deep Eutectic Solvent (DES) Extraction

DESs are emerging as green and efficient solvents for the extraction of natural products. A DES system composed of choline chloride, citric acid, and water has shown high efficiency in extracting coumarins from A. dahurica.[1]

Experimental Protocol: Ultrasound-Assisted DES Extraction [1]

-

DES Preparation: A deep eutectic solvent is prepared with a molar ratio of choline chloride, citric acid, and water of 1:1:2.

-

Optimal Extraction Conditions:

-

Liquid-to-Solid Ratio: 10:1 (mL/g)

-

Extraction Time: 50 minutes

-

Extraction Temperature: 59.85°C

-

Moisture Content: 49.28%

-

-

Extraction: The powdered plant material is extracted with the DES under ultrasonic assistance using the optimized parameters.

-

Analysis: The resulting extract can be directly analyzed by HPLC.

Isolation and Purification of this compound

Following crude extraction, chromatographic techniques are employed to isolate and purify this compound from the complex mixture of furanocoumarins and other phytochemicals.

Column Chromatography

Silica gel column chromatography is a standard method for the separation of furanocoumarins.[3]

Experimental Protocol: Silica Gel Column Chromatography

-

Crude Extract Preparation: A crude extract is obtained using one of the methods described in Section 3.

-

Column Packing: A glass column is packed with silica gel as the stationary phase.

-

Elution: The crude extract is loaded onto the column and eluted with a solvent system of increasing polarity, typically starting with n-hexane and gradually adding ethyl acetate and then methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are pooled and may be subjected to further chromatographic steps to achieve high purity.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation of furanocoumarins from A. dahurica.[4][5]

Experimental Protocol: Multidimensional HSCCC [4]

-

Solvent System Selection: A suitable two-phase solvent system is selected. For furanocoumarins, systems composed of n-hexane-ethyl acetate-methanol-water are effective.[4] A common ratio is 1:1:1:1 (v/v/v/v).[4]

-

Crude Extract Preparation: A crude extract is prepared, for example, by methanol extraction.

-

HSCCC Separation:

-

The upper phase of the solvent system is used as the stationary phase, and the lower phase is the mobile phase.

-

Approximately 300 mg of the crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.

-

-

Fraction Collection and Analysis: The effluent is monitored by UV detection, and fractions are collected. The purity of the isolated compounds is determined by HPLC.

Quantitative Analysis

The content of this compound and other furanocoumarins in Angelica dahurica extracts can be determined using HPLC or Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).

| Compound | Content in A. dahurica Root Extract (Methanol) | Analytical Method | Reference |

| Oxypeucedanin | 5.9% | HPLC | [2] |

| Imperatorin | 0.63% | HPLC | [2] |

| Isoimperatorin | 0.43% | HPLC | [2] |

| Oxypeucedanin Hydrate | 0.23% | HPLC | [2] |

| This compound | Content varies, specific percentage not consistently reported | UPLC-MS/MS | [6] |

Note: The content of furanocoumarins can vary significantly depending on the plant's origin, harvesting time, and storage conditions.

Biological Signaling Pathways of this compound

This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis, ferroptosis, and oxeiptosis in cancer cells.

Induction of Apoptosis

This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] It has been observed to increase the expression of pro-apoptotic proteins like Bax and caspases-3, -8, and -9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[7] This leads to a decrease in mitochondrial membrane potential and the release of cytochrome c, ultimately resulting in programmed cell death.[7]

Induction of Ferroptosis and Oxeiptosis

Recent studies have revealed that this compound can also induce other forms of programmed cell death, namely ferroptosis and oxeiptosis, in breast cancer cells. It promotes the accumulation of intracellular iron (Fe2+) and reactive oxygen species (ROS), leading to lipid peroxidation, a hallmark of ferroptosis. This is accompanied by a reduction in the expression of SLC7A11 and GPX4, key regulators of ferroptosis. Furthermore, this compound upregulates Keap1 and modulates the Keap1/PGAM5/AIFM1 pathway to induce oxeiptosis.

Conclusion

This compound, a bioactive furanocoumarin from Angelica dahurica, demonstrates significant potential as a therapeutic agent, particularly in oncology. This guide has provided a comprehensive overview of the methods for its extraction and purification, highlighting both traditional and modern techniques. The elucidation of its mechanisms of action, involving the induction of multiple programmed cell death pathways, opens new avenues for drug development. Further research is warranted to optimize extraction and purification protocols for large-scale production and to fully explore the therapeutic applications of this compound in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the mechanisms of Angelica dahurica root extract-induced vasorelaxation in isolated rat aortic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative isolation of imperatorin, oxypeucedanin and isoimperatorin from traditional Chinese herb "bai zhi"Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative isolation and purification of coumarins from Angelica dahurica (Fisch. ex Hoffn) Benth, et Hook. f (Chinese traditional medicinal herb) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

The Role of Alloimperatorin in Autophagy and Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloimperatorin, a natural furanocoumarin, has emerged as a promising small molecule with potent anti-cancer properties. This technical guide provides an in-depth analysis of the dual roles of this compound in inducing two distinct forms of programmed cell death: autophagy and ferroptosis. Drawing from recent scientific literature, this document outlines the molecular mechanisms, presents quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound is a bioactive compound isolated from various medicinal plants, including Angelica dahurica. It has demonstrated a range of pharmacological activities, with a growing body of evidence highlighting its efficacy in cancer therapy. This compound exerts its anti-tumor effects by modulating multiple cellular processes, notably inducing autophagic cell death in cervical cancer and promoting ferroptosis in breast cancer. Understanding the intricate molecular pathways activated by this compound is crucial for its development as a targeted cancer therapeutic.

This compound-Induced Autophagy in Cervical Cancer

This compound has been shown to induce autophagy in cervical cancer cell lines, HeLa and SiHa, through a mechanism dependent on the generation of reactive oxygen species (ROS)[1][2].

Signaling Pathway

The induction of autophagy by this compound is initiated by an increase in intracellular ROS. This surge in ROS triggers a signaling cascade that leads to the formation of autophagosomes and the subsequent degradation of cellular components. The process is characterized by the upregulation of key autophagy-related proteins (ATGs) such as ATG5 and ATG12, and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Concurrently, the level of p62/SQSTM1, a protein that is selectively degraded by autophagy, is decreased. The entire process can be reversed by the ROS scavenger N-acetylcysteine (NAC), confirming the central role of ROS in this pathway[1].

This compound-induced autophagy signaling pathway.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cervical cancer cells.

Table 1: Cytotoxicity of this compound in Cervical Cancer Cell Lines

| Cell Line | IC50 (µM) at 48h |

| HeLa | 116.9[3] |

| SiHa | 324.5[3] |

| MS-751 | 148.0[3] |

Table 2: Effect of this compound on Autophagy-Related Protein Expression in HeLa and SiHa Cells

| Treatment | Cell Line | Protein | Change in Expression |

| This compound | HeLa, SiHa | LC3-II | Increased[1] |

| This compound | HeLa, SiHa | ATG5 | Increased[1] |

| This compound | HeLa, SiHa | ATG12 | Increased[1] |

| This compound | HeLa, SiHa | p62 | Decreased[1] |

| This compound + NAC | HeLa, SiHa | LC3-II, ATG5, ATG12 | Expression reversed towards control[1] |

| This compound + NAC | HeLa, SiHa | p62 | Expression reversed towards control[1] |

This compound-Induced Ferroptosis in Breast Cancer

In breast cancer cells, this compound triggers a distinct form of programmed cell death known as ferroptosis. This iron-dependent process is characterized by the accumulation of lipid peroxides to lethal levels[4].

Signaling Pathway

This compound induces ferroptosis by downregulating the expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4)[4][5]. SLC7A11 is a key component of the cystine/glutamate antiporter system Xc-, which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). GPX4, a glutathione-dependent enzyme, plays a crucial role in detoxifying lipid peroxides. By inhibiting SLC7A11 and GPX4, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of intracellular Fe2+, increased ROS production, and ultimately, lipid peroxidation and cell death.

Interestingly, this compound also upregulates the expression of Kelch-like ECH-associated protein 1 (Keap1)[4]. While Keap1 is a known regulator of the Nrf2 antioxidant response, in this context, it appears to contribute to a related form of cell death called oxeiptosis, through the PGAM5/AIFM1 pathway[4]. This suggests a complex interplay of cell death mechanisms initiated by this compound.

This compound-induced ferroptosis and its link to oxeiptosis.

Quantitative Data

The following tables summarize the quantitative effects of this compound on breast cancer cells.

Table 3: Effect of this compound on Ferroptosis Markers in Breast Cancer Cells (MDA-MB-231 and MCF-7)

| Marker | Treatment | Change |

| Intracellular Fe2+ | 150 µM this compound (24h) | Increased[6] |

| Intracellular ROS | 150 µM this compound (24h) | Increased[6] |

| Malondialdehyde (MDA) | 150 µM this compound (24h) | Increased[6] |

| SLC7A11 mRNA & Protein | This compound (24h) | Decreased[5] |

| GPX4 mRNA & Protein | This compound (24h) | Decreased[5] |

| Keap1 Expression | This compound | Increased[4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of this compound on autophagy and ferroptosis.

Autophagy Assessment: mRFP-GFP-LC3 Tandem Fluorescence Assay

This assay is used to monitor autophagic flux. Cells are transfected with a plasmid expressing LC3 fused to both monomeric red fluorescent protein (mRFP) and green fluorescent protein (GFP).

-

Principle: In non-acidic compartments like autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with lysosomes, the acidic environment quenches the GFP signal, while the mRFP signal persists, resulting in red puncta. An increase in red puncta indicates enhanced autophagic flux.

-

Protocol Outline:

-

Seed cells in a glass-bottom dish.

-

Transfect cells with the mRFP-GFP-LC3 plasmid.

-

Allow for protein expression (typically 24-48 hours).

-

Treat cells with this compound or control vehicle.

-

Image cells using a confocal microscope with appropriate laser lines for GFP and mRFP.

-

Quantify the number of yellow and red puncta per cell.

-

Workflow of the mRFP-GFP-LC3 autophagy assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS.

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

-

Protocol Outline:

-

Plate cells in a multi-well plate.

-

Treat cells with this compound or control.

-

Load cells with DCFH-DA solution (typically 10-20 µM) and incubate in the dark.

-

Wash cells to remove excess probe.

-

Measure fluorescence using a fluorescence plate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

-

Measurement of Intracellular Ferrous Iron (Fe2+)

Commercial iron assay kits are available to specifically measure the levels of intracellular ferrous iron.

-

Principle: These assays typically utilize a chromogen that forms a colored complex specifically with Fe2+. The absorbance of this complex is directly proportional to the Fe2+ concentration.

-

Protocol Outline:

-

Harvest and lyse cells treated with this compound or control.

-

Add an iron-releasing reagent to the cell lysate.

-

Add the iron-reducing agent to convert all iron to the ferrous state.

-

Add the chromogen and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., ~593 nm).

-

Calculate the Fe2+ concentration based on a standard curve.

-

Measurement of Malondialdehyde (MDA)

MDA is a major product of lipid peroxidation and is a key indicator of ferroptosis.

-

Principle: The most common method involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.

-

Protocol Outline:

-

Prepare cell lysates from treated and control cells.

-

Add TBA reagent to the lysates.

-

Incubate at high temperature (e.g., 95°C) to facilitate the reaction.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at ~532 nm.

-

Determine the MDA concentration using a standard curve.

-

Conclusion

This compound is a multifaceted anti-cancer agent that effectively induces both autophagy and ferroptosis in different cancer types. Its ability to trigger distinct cell death pathways highlights its potential for broad therapeutic applications. The ROS-dependent induction of autophagy in cervical cancer and the targeted inhibition of the SLC7A11-GPX4 axis to induce ferroptosis in breast cancer provide a solid foundation for further preclinical and clinical investigation. This technical guide offers a comprehensive overview of the current understanding of this compound's mechanisms of action, providing valuable data and methodologies to guide future research and drug development efforts in oncology.

References

- 1. In vivo and in vitro studies of this compound induced autophagy in cervical cancer cells via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro studies of this compound induced autophagy in cervical cancer cells via reactive oxygen species pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the Mechanism of this compound on the Proliferation and Apoptosis of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Alloimperatorin: An Unexplored Frontier in Anti-Inflammatory Research

For Immediate Release

While the furanocoumarin Imperatorin has been the subject of extensive research for its anti-inflammatory properties, its isomer, Alloimperatorin, remains a largely enigmatic compound within the realm of inflammation research. Despite its structural similarity to Imperatorin, a comprehensive review of the current scientific literature reveals a significant lack of direct evidence and in-depth studies specifically investigating the anti-inflammatory effects of this compound. This technical guide aims to summarize the existing, albeit limited, knowledge on this compound and to draw potential parallels from its well-studied counterpart, Imperatorin, thereby highlighting critical areas for future investigation for researchers, scientists, and drug development professionals.

Current State of Research on this compound

Existing research on this compound has primarily focused on its anti-cancer activities. Studies have shown that this compound can induce apoptosis, ferroptosis, and oxeiptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.[1][2][3] One study pointed to the modulation of the Keap1/PGAM5/AIFM1 pathway as a mechanism for its effects on breast cancer cells.[3] A recent review has suggested that this compound possesses anti-inflammatory potential, but it does not cite primary research to support this claim, underscoring the nascent stage of research in this area.[4]

Insights from the Analogue: Imperatorin

Given the dearth of specific data on this compound, researchers may look to the extensive studies on Imperatorin for potential mechanistic clues. Imperatorin has been demonstrated to exert potent anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Key Anti-Inflammatory Mechanisms of Imperatorin

-

Inhibition of NF-κB Pathway: Imperatorin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[5][6] This is achieved by inhibiting the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit.[5][7]

-

Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 and JNK, is another critical pathway in inflammation that is inhibited by Imperatorin.[8][9]

-

Reduction of Pro-Inflammatory Cytokines and Mediators: Imperatorin consistently demonstrates the ability to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[8][10][11] Furthermore, it inhibits the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of key inflammatory mediators.[5][12]

Quantitative Data on Imperatorin's Anti-Inflammatory Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies on Imperatorin, which may serve as a reference for designing future studies on this compound.

Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by Imperatorin

| Cell Line | Stimulant | Marker | Concentration of Imperatorin | Inhibition | Reference |

| RAW 264.7 | LPS | TNF-α | Concentration-dependent | Significant reduction | [8][10] |

| RAW 264.7 | LPS | IL-1β | Concentration-dependent | Significant reduction | [8][10] |

| RAW 264.7 | LPS | IL-6 | Concentration-dependent | Significant reduction | [8][10] |

| Rheumatoid Arthritis Fibroblast-like Synoviocytes | TNF-α | IL-1β, IL-6, IL-8, TNF-α mRNA | Not specified | Significant suppression | [7][13] |

| RAW 264.7 | LPS | iNOS protein | Concentration-dependent | Reduction | [5] |

| RAW 264.7 | LPS | COX-2 protein | Concentration-dependent | Reduction | [5] |

Table 2: In Vivo Anti-Inflammatory Effects of Imperatorin

| Animal Model | Inflammatory Agent | Effect | Dosage of Imperatorin | Reference |

| Rat | Carrageenan-induced paw edema | Reduced paw edema | Not specified | [11] |

| Rat | Chronic Endometrial Inflammation | Alleviation | Not specified | [14] |

Experimental Protocols for Studying Anti-Inflammatory Properties

Researchers investigating the potential anti-inflammatory properties of this compound can adapt established protocols used for Imperatorin and other natural products.

In Vitro Assays

-

Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.

-

Stimulation: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response.

-

Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration before LPS stimulation.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The Griess assay can be used to measure nitrite levels in the cell culture supernatant as an indicator of NO production.[15]

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the concentration of these cytokines in the cell culture supernatant.[13][16]

-

Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) can be used to measure the mRNA expression levels of genes encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.[7][12]

-

Protein Expression Analysis: Western blotting is used to determine the protein levels of key signaling molecules (e.g., phosphorylated forms of p38, JNK, IκBα) and inflammatory enzymes (iNOS, COX-2).[5][8]

-

-

NF-κB Nuclear Translocation: Immunofluorescence staining of the p65 subunit of NF-κB can be used to visualize its translocation from the cytoplasm to the nucleus upon stimulation.[7]

In Vivo Assays

-

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation.

-

Procedure: A subplantar injection of carrageenan into the paw of a rodent (rat or mouse) induces localized edema.[17][18]

-

Treatment: The test compound can be administered orally or intraperitoneally prior to carrageenan injection.

-

Measurement: The volume of the paw is measured at different time points to assess the anti-inflammatory effect.[19][20][21]

-

Signaling Pathways Potentially Modulated by this compound

Based on the data from Imperatorin, it is plausible that this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. The following diagrams illustrate these pathways, which should be investigated in the context of this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound activates apoptosis, ferroptosis, and oxeiptosis to inhibit the growth and invasion of breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imperatorin possesses notable anti‑inflammatory activity in vitro and in vivo through inhibition of the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Imperatorin attenuates LPS-induced inflammation by suppressing NF-κB and MAPKs activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imperatorin reduces the inflammatory response of atherosclerosis by regulating MAPKs signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-nociceptive and anti-inflammatory effect of imperatorin: evidences for involvement of COX-2, iNOS, NFκB and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Imperatorin Inhibits Proliferation, Migration, and Inflammation via Blocking the NF-κB and MAPK Pathways in Rheumatoid Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. search.bvsalud.org [search.bvsalud.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 18. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alloferon-1 ameliorates acute inflammatory responses in λ-carrageenan-induced paw edema in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Neuroprotective Potential of Furanocoumarins: A Technical Whitepaper on Alloimperatorin and its Analogue, Imperatorin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the neuroprotective effects of Alloimperatorin is currently limited. This document provides a comprehensive overview of the well-documented neuroprotective activities of its close structural analogue, Imperatorin. Both furanocoumarins are derived from plants of the Angelica genus. The detailed mechanisms of Imperatorin presented herein serve as a foundational guide for prospective research into the neuroprotective potential of this compound.

Executive Summary

Neurodegenerative diseases and acute neurological injuries represent a significant and growing global health burden. The pathological processes underlying these conditions are complex, often involving neuroinflammation, oxidative stress, and apoptosis. Furanocoumarins, a class of organic compounds found in various plants, have emerged as promising therapeutic candidates due to their diverse biological activities. While direct evidence for this compound's neuroprotective effects is nascent, extensive research on the related compound, Imperatorin, has revealed potent anti-inflammatory, antioxidant, and anti-apoptotic properties in various preclinical models of neurological disorders. This whitepaper synthesizes the existing technical data on Imperatorin, detailing its mechanisms of action, summarizing quantitative outcomes, and providing methodological insights to guide future research and development in this area, with a specific focus on encouraging the investigation of this compound.

Core Neuroprotective Mechanisms of Imperatorin

Imperatorin exerts its neuroprotective effects through three primary mechanisms: attenuation of neuroinflammation, mitigation of oxidative stress, and inhibition of apoptosis. These mechanisms are interconnected and often involve the modulation of key cellular signaling pathways.

Anti-Neuroinflammatory Effects

Microglia-mediated neuroinflammation is a key contributor to the pathology of ischemic stroke and other neurodegenerative diseases.[1][2] Imperatorin has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system.[1][3] This suppression leads to a significant reduction in the production and release of pro-inflammatory cytokines and mediators.

The primary signaling pathways implicated in Imperatorin's anti-inflammatory action are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-B (NF-κB) pathways.[1][2][3] Imperatorin inhibits the phosphorylation of key MAPK proteins (JNK, ERK, and p38) and prevents the phosphorylation and nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory genes.[3]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to neuronal damage. Imperatorin combats oxidative stress primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[4] This action enhances the cell's ability to neutralize ROS and mitigate oxidative damage.[4][5]

Anti-Apoptotic Effects

Neuronal apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Imperatorin has demonstrated the ability to inhibit neuronal apoptosis in models of cerebral ischemia and vascular dementia.[6][7][8] Its anti-apoptotic function is mediated by the regulation of the Bcl-2 family of proteins, where it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[6][8] This shift in the Bax/Bcl-2 ratio prevents the activation of executioner caspases, such as Caspase-3, thereby preserving neuronal viability.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the neuroprotective effects of Imperatorin.

Table 1: Effects of Imperatorin on Pro-inflammatory Mediators

| Experimental Model | Cell Type/Animal | Treatment | Outcome | Quantitative Result | Reference |

| LPS-induced Neuroinflammation | Primary Microglia | Imperatorin (2.5, 5, 10 µM) + LPS (100 ng/mL) | NO Production | Dose-dependent decrease | [1] |

| Imperatorin (10 µM) + LPS | PGE2 Production | Significant decrease | [1] | ||

| Imperatorin (10 µM) + LPS | TNF-α Release | Significant decrease | [1] | ||

| Imperatorin (10 µM) + LPS | IL-1β Release | Significant decrease | [1] | ||

| Imperatorin (10 µM) + LPS | IL-6 Release | Significant decrease | [1] | ||

| Ischemic Stroke (tMCAO) | C57BL/6J Mice | Imperatorin (20 mg/kg) | iNOS mRNA | Significant decrease | [1] |

| Imperatorin (20 mg/kg) | TNF-α mRNA | Significant decrease | [1] | ||

| Imperatorin (20 mg/kg) | IL-1β mRNA | Significant decrease | [1] | ||

| Imperatorin (20 mg/kg) | IL-6 mRNA | Significant decrease | [1] |

Table 2: Effects of Imperatorin on Oxidative Stress Markers and Apoptosis

| Experimental Model | Cell Type/Animal | Treatment | Outcome | Quantitative Result | Reference |

| CoCl₂-induced Hypoxia | Primary Hippocampal Neurons | Imperatorin (7.5 µM) + CoCl₂ (150 µM) | Nrf2 Nuclear Translocation | Significant increase | [4] |

| Imperatorin (7.5 µM) + CoCl₂ | HO-1 Protein Expression | Significant increase | [4] | ||

| Imperatorin (7.5 µM) + CoCl₂ | NQO-1 Protein Expression | Significant increase | [4] | ||

| Imperatorin (7.5 µM) + CoCl₂ | Apoptosis Rate | Significant decrease | [4] | ||

| MPTP-induced Parkinson's Disease | C57BL/6 Mice | Imperatorin (5 mg/kg) + MPTP (30 mg/kg) | SOD Levels (midbrain) | Significant increase | [9] |

| Imperatorin (5 mg/kg) + MPTP | MDA Levels (midbrain) | Significant decrease | [9] | ||

| Imperatorin (5 mg/kg) + MPTP | GSH Levels (midbrain) | Significant increase | [9] | ||

| Oxygen-Glucose Deprivation/Reperfusion | SH-SY5Y Cells | Imperatorin (10, 20, 40 µM) + OGD-R | Cell Apoptosis | Dose-dependent decrease | [6] |

| Imperatorin (40 µM) + OGD-R | Bcl-2 Protein Expression | Significant increase | [6] | ||

| Imperatorin (40 µM) + OGD-R | Bax Protein Expression | Significant decrease | [6] | ||

| Imperatorin (40 µM) + OGD-R | Caspase-3 Protein Expression | Significant decrease | [6] | ||

| Vascular Dementia (2VO) | Rats | Imperatorin (2.5, 5, 10 mg/kg) | Bcl-2 mRNA | Dose-dependent increase | [7][8] |

| Imperatorin (2.5, 5, 10 mg/kg) | Bax mRNA | Dose-dependent decrease | [7][8] | ||

| Imperatorin (2.5, 5, 10 mg/kg) | Caspase-3 mRNA | Dose-dependent decrease | [7][8] |

Detailed Experimental Protocols

In Vitro Model: LPS-Induced Neuroinflammation in Primary Microglia[1][2][3]

-

Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal C57BL/6J mice (P0-P2) and cultured in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of Imperatorin (e.g., 2.5, 5, 10 µM) for 2 hours.

-

Inflammatory Stimulus: Neuroinflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent assay.

-

Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-1β, IL-6): Quantified in the supernatant using specific ELISA kits.

-

Protein Expression (iNOS, COX-2): Cell lysates are analyzed by Western blot using specific primary antibodies.

-

mRNA Expression: Total RNA is extracted, reverse transcribed to cDNA, and analyzed by quantitative real-time PCR (qRT-PCR) using primers for iNOS, COX-2, TNF-α, IL-1β, and IL-6.

-

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice[1][2]

-

Animal Model: Adult male C57BL/6J mice (8-10 weeks old) are used.

-

Surgical Procedure: Ischemic stroke is induced by transiently occluding the middle cerebral artery for 60 minutes using the intraluminal filament method, followed by reperfusion.

-

Drug Administration: Imperatorin (e.g., 20 mg/kg) or vehicle (DMSO) is administered intraperitoneally at the time of reperfusion.

-

Neurological Deficit Scoring: Neurological function is assessed at 24 and 72 hours post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: At 72 hours, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

-

Immunohistochemistry and Western Blot: Brain tissue from the ischemic penumbra is collected for analysis of microglial activation (Iba1 staining) and expression of inflammatory and signaling proteins (e.g., p-p38, p-JNK, p-p65) by immunohistochemistry or Western blot.

In Vitro Model: CoCl₂-Induced Hypoxia in Primary Hippocampal Neurons[4]

-

Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats (within 24 hours of birth) and cultured.

-

Treatment: Neurons are pre-treated with Imperatorin (e.g., 7.5 µM) for a specified duration.

-

Hypoxic Insult: Chemical hypoxia is induced by treating cells with cobalt chloride (CoCl₂) at a concentration of 150 µM.

-

Analysis:

-

Cell Viability: Assessed using the MTT assay.

-

Apoptosis: Measured by flow cytometry using Annexin V/PI staining.

-

Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Nrf2 Pathway Activation: The nuclear translocation of Nrf2 is visualized by immunofluorescence and confocal microscopy. The expression of Nrf2 and its target genes (HO-1, NQO-1) is quantified by Western blot and qRT-PCR.

-

Signaling Pathways and Visualizations

The neuroprotective effects of Imperatorin are orchestrated by its influence on several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Imperatorin's Inhibition of Neuroinflammatory Pathways

Caption: Imperatorin inhibits LPS-induced neuroinflammation by blocking the MAPK and NF-κB signaling pathways.

Imperatorin's Activation of the Nrf2 Antioxidant Pathway

Caption: Imperatorin mitigates oxidative stress by promoting Nrf2 dissociation from Keap1 and subsequent transcription of antioxidant genes.

Imperatorin's Modulation of the PI3K/Akt Survival Pathway

Caption: Imperatorin promotes neuronal survival by preventing the inhibition of the pro-survival PI3K/Akt signaling pathway.

Conclusion and Future Directions

The comprehensive body of evidence strongly supports the neuroprotective properties of Imperatorin, highlighting its potential as a therapeutic agent for a range of neurological disorders. Its multifaceted mechanism of action—targeting neuroinflammation, oxidative stress, and apoptosis through the modulation of the NF-κB, MAPK, Nrf2, and PI3K/Akt pathways—makes it a compelling candidate for further development.

Given the structural similarity between Imperatorin and this compound, and their shared origin from Angelica dahurica, it is highly probable that this compound possesses a similar, if not identical, neuroprotective profile.[10][11] The data and protocols presented in this whitepaper provide a robust framework for initiating a dedicated investigation into the neuroprotective effects of this compound. Future research should prioritize:

-

Direct comparative studies of this compound and Imperatorin in the in vitro and in vivo models detailed herein.

-

Quantitative analysis to determine the relative potency of this compound in modulating the key signaling pathways (NF-κB, Nrf2, PI3K/Akt).

-

Pharmacokinetic and bioavailability studies to assess the blood-brain barrier permeability of this compound.

Elucidating the neuroprotective mechanisms of this compound will not only fill a critical gap in the scientific literature but also potentially unveil a novel therapeutic lead for the treatment of debilitating neurological conditions.

References

- 1. Imperatorin inhibits mitogen‐activated protein kinase and nuclear factor kappa‐B signaling pathways and alleviates neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imperatorin inhibits mitogen‐activated protein kinase and nuclear factor kappa‐B signaling pathways and alleviates neuroinflammation in ischemic stroke - ProQuest [proquest.com]

- 4. Imperatorin exerts antioxidant effects in vascular dementia via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imperatorin as an activator of Nrf2/ARE in mercury-induced brain damage based on rat model study, molecular docking, and molecular simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The protective activity of imperatorin in cultured neural cells exposed to hypoxia re-oxygenation injury via anti-apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of imperatorin on apoptosis and synaptic plasticity in vascular dementia rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of imperatorin on apoptosis and synaptic plasticity in vascular dementia rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imperatorin inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. The Angelica dahurica: A Review of Traditional Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Alloimperatorin: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloimperatorin is a natural furanocoumarin compound extracted from the traditional Chinese medicine Angelica dahurica.[1] Emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines.[2] This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its biological effects, with a focus on its modulation of key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Signaling Pathways Modulated by this compound

This compound has been shown to influence a range of signaling cascades that are fundamental to cell survival, proliferation, and death. Its multi-targeted action makes it a compound of significant interest in oncology research.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

This compound is a potent inducer of apoptosis in cancer cells, engaging both the mitochondria-mediated (intrinsic) and death receptor-mediated (extrinsic) pathways.[1] In cervical cancer cells, it has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to a decrease in mitochondrial membrane potential, triggering the release of cytochrome c from the mitochondria.[1] In the cytoplasm, cytochrome c activates Caspase-9, which in turn activates the key executioner caspase, Caspase-3.[1][3]

Simultaneously, this compound activates the extrinsic pathway by increasing the expression of Caspase-8.[1][3] Activated Caspase-8 can also cleave and activate Caspase-3.[1] The activation of Caspase-3 culminates in the cleavage of essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]

Ferroptosis and Oxeiptosis Induction

In addition to apoptosis, this compound can induce other forms of programmed cell death, namely ferroptosis and oxeiptosis, particularly in breast cancer cells.[3][4]

Ferroptosis: This is an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[5] this compound promotes ferroptosis by causing mitochondrial shrinkage and increasing the intracellular accumulation of Fe2+, ROS, and malondialdehyde.[3][4] Mechanistically, it significantly reduces the expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), two key proteins that protect cells from ferroptosis.[3]

Oxeiptosis: This is a caspase-independent form of regulated cell death triggered by ROS.[5] this compound activates this pathway by upregulating the expression of Kelch-like ECH-associated protein 1 (Keap1).[3] While it does not affect the total levels of PGAM5 or AIFM1, it significantly reduces the phosphorylation of Apoptosis-Inducing Factor Mitochondria-associated 1 (AIFM1), a critical step in the oxeiptosis signaling cascade.[3][4]

Autophagy Induction via Reactive Oxygen Species (ROS)

This compound has been found to induce autophagy in cervical cancer cells (HeLa and SiHa) through a mechanism dependent on the generation of ROS.[2][6] Increased ROS levels can regulate the PI3K/Akt/mTOR signaling pathway, a central controller of autophagy.[6] this compound treatment leads to an increased expression of key autophagy-related proteins, including ATG5, ATG12, and an increase in the conversion of LC3-I to LC3-II, which is a hallmark of autophagosome formation.[6] The induction of autophagy can be reversed by treatment with the ROS scavenger N-acetylcysteine (NAC), confirming the critical role of ROS in this process.[2][6]

Inhibition of Pro-Survival Pathways (PI3K/Akt, MAPK, NF-κB)

While direct studies on this compound are ongoing, research on the structurally similar furanocoumarin, imperatorin, has demonstrated potent inhibitory effects on several key pro-survival signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: This pathway is crucial for cell proliferation, growth, and survival.[7] Imperatorin has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway by downregulating the phosphorylation of Akt and mTOR.[8][9][10]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes, including proliferation and differentiation.[11] Imperatorin has been found to suppress the activation of the MAPK pathway.[11][12]

-

NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[13] Imperatorin can block the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκB.[9][13]

Given the structural similarity, it is plausible that this compound shares these inhibitory activities, contributing to its overall anticancer effect.

Quantitative Data Presentation

The cytotoxic efficacy of this compound has been quantified in various cervical cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.[14]

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) | Citation |

| HeLa | Cervical Cancer | 48 | 116.9 | [1] |

| SiHa | Cervical Cancer | 48 | 324.5 | [1] |

| MS-751 | Cervical Cancer | 48 | 148.0 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research.

General Experimental Workflow

A typical workflow for assessing the impact of this compound on cancer cells involves several sequential stages, from initial cell culture to specific molecular assays.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.[15][16]

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17] Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[14]

Protocol 2: Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins in the signaling pathways affected by this compound.

-

Cell Treatment and Lysis: Culture and treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay, such as the bicinchoninic acid (BCA) assay.[6]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bcl-2, anti-LC3) overnight at 4°C with gentle agitation.[18]

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each.[18] Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again as in the previous step. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Conclusion

This compound is a promising natural compound with significant anticancer properties. Its efficacy stems from its ability to modulate multiple critical signaling pathways, leading to the induction of various forms of programmed cell death—including apoptosis, ferroptosis, and oxeiptosis—and the inhibition of key pro-survival cascades. The data presented in this guide underscore the multi-targeted nature of this compound, making it a valuable candidate for further investigation in preclinical and clinical settings. A thorough understanding of its mechanisms of action is crucial for the strategic development of novel cancer therapeutics.

References

- 1. Studies on the Mechanism of this compound on the Proliferation and Apoptosis of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro studies of this compound induced autophagy in cervical cancer cells via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. This compound activates apoptosis, ferroptosis, and oxeiptosis to inhibit the growth and invasion of breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Imperatorin induces autophagy and G0/G1 phase arrest via PTEN-PI3K-AKT-mTOR/p21 signaling pathway in human osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imperatorin alleviated endometriosis by inhibiting the activation of PI3K/Akt/NF-κB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imperatorin suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imperatorin efficiently blocks TNF-α-mediated activation of ROS/PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. broadpharm.com [broadpharm.com]

- 16. researchhub.com [researchhub.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 7tmantibodies.com [7tmantibodies.com]

Unlocking the Anticancer Potential of Furanocoumarins: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the anticancer properties of furanocoumarins, a class of naturally occurring compounds found in various plants. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research on the mechanisms of action of furanocoumarins, presents quantitative data on their efficacy, details key experimental protocols, and visualizes the complex signaling pathways involved.

Introduction to Furanocoumarins and Their Anticancer Activity

Furanocoumarins are phytochemicals that have long been utilized in traditional medicine.[1] Recent scientific investigations have unveiled their potential as potent anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including leukemia, breast, lung, colon, and liver cancers.[2] The anticancer effects of furanocoumarins are multifaceted, primarily attributed to their ability to induce programmed cell death (apoptosis and autophagy), trigger cell cycle arrest, and inhibit metastasis.[2][3] The specific molecular mechanism is often dependent on the chemical structure of the furanocoumarin.[3]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various furanocoumarins have been quantified across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values for several prominent furanocoumarins.

| Furanocoumarin | Cancer Cell Line | IC50 (µM) | Reference |

| Psoralen | K562 (Leukemia) | 24.4 | [4] |

| K562/ADM (Drug-resistant Leukemia) | 62.6 | [4] | |

| KB (Oral Carcinoma) | 88.1 | [4] | |

| KBv200 (Drug-resistant Oral Carcinoma) | 86.6 | [4] | |

| Isopsoralen | K562 (Leukemia) | 49.6 | [4] |

| K562/ADM (Drug-resistant Leukemia) | 72.0 | [4] | |

| KB (Oral Carcinoma) | 61.9 | [4] | |

| KBv200 (Drug-resistant Oral Carcinoma) | 49.4 | [4] | |

| Imperatorin | HT-29 (Colon Cancer) | 78 (after 72h) | [5][6] |

| RK33 (Larynx Cancer) | 67.8 | [1] | |

| TE671 (Rhabdomyosarcoma) | 111.2 | [1] | |

| Xanthotoxin | HepG2 (Liver Cancer) | 6.9 µg/mL | [7] |

| Bergapten | Saos-2 (Osteosarcoma) | 40.05 | [4] |

| HT-29 (Colon Cancer) | 332.4 | [4] | |

| SW620 (Colon Cancer) | 354.5 | [4] | |

| HOS (Osteosarcoma) | 257.5 | [4] | |

| RPMI8226 (Multiple Myeloma) | 1272 | [4] | |

| U266 (Multiple Myeloma) | 1190 | [4] | |

| MCF-7 (Breast Cancer) | 1.18 | [3] | |

| Bergamottin | LNCaP (Prostate Cancer) | 2.4 | |

| MDAPCa2b (Prostate Cancer) | 4 | ||

| SH-SY5Y (Neuroblastoma) | 36.8 |

Key Signaling Pathways Modulated by Furanocoumarins

Furanocoumarins exert their anticancer effects by modulating several critical signaling pathways that regulate cell growth, proliferation, and survival. The primary pathways affected include NF-κB, PI3K/Akt, MAPK, and STAT3.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and inhibiting apoptosis. Furanocoumarins have been shown to inhibit the NF-κB signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. Furanocoumarins can suppress this pathway, leading to decreased cancer cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Furanocoumarins can modulate MAPK signaling to induce apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]